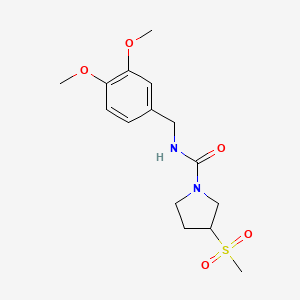

N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c1-21-13-5-4-11(8-14(13)22-2)9-16-15(18)17-7-6-12(10-17)23(3,19)20/h4-5,8,12H,6-7,9-10H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGGNBCUYQCELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the pyrrolidine derivative reacts with an appropriate carboxylic acid derivative (e.g., an acid chloride or anhydride) in the presence of a base.

Attachment of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through a sulfonylation reaction, using a sulfonyl chloride reagent in the presence of a base.

Addition of the 3,4-Dimethoxybenzyl Group: The final step involves the alkylation of the pyrrolidine derivative with 3,4-dimethoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methylsulfonyl or benzyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted pyrrolidine derivatives

Scientific Research Applications

Research indicates that N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Case Study: Cytotoxicity Against A549 Cells

- Cell Line : A549 (human lung adenocarcinoma)

- Concentration : 100 µM

- Observed Effect : Significant reduction in cell viability after 24 hours of treatment.

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications, inhibiting the growth of several pathogenic bacteria.

Case Study: Antimicrobial Efficacy

- Target Pathogens :

- Klebsiella pneumoniae

- Staphylococcus aureus

- Effectiveness : Demonstrated effective growth inhibition at varying concentrations.

Summary of Biological Activities

The following table summarizes the biological activities observed for N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide:

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Comparative Efficacy Against Cancer Cell Lines

A comparative analysis of the compound's efficacy against other known anticancer agents can provide insight into its potential therapeutic applications:

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide, a comparative analysis with structurally related compounds is essential. The evidence provided highlights a patent for a distinct pyrrolidine carboxamide derivative: (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (Patent ID: EP2024/028) .

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects :

- The methylsulfonyl group in the target compound likely enhances solubility in polar solvents compared to the trifluoroethyl group in the patent compound, which prioritizes membrane permeability.

- The dimethoxybenzyl moiety may confer selectivity for aromatic-binding pockets in targets like serotonin or dopamine receptors, whereas the patent compound’s pyridine-morpholine-aryl hybrid suggests kinase-targeted activity.

Chirality and Bioactivity :

- The patent compound’s defined stereochemistry (S/R) is critical for target engagement, as seen in kinase inhibitors like imatinib. The absence of chirality data for the target compound limits mechanistic predictions.

Biological Activity

N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a compound with significant potential in pharmacological applications, particularly in oncology and anti-inflammatory treatments. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C15H22N2O5S

- Molecular Weight : 342.4 g/mol

- CAS Number : 1706325-35-0

The biological activity of N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is primarily attributed to its interaction with various biological targets:

-

Inhibition of Growth Factor Receptors :

- The compound acts as an inhibitor of fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and progression. Studies indicate that compounds with similar structures demonstrate significant inhibitory effects on FGFR signaling pathways, leading to reduced cancer cell proliferation .

- Anti-inflammatory Effects :

- Antitumor Activity :

Biological Activity Data

| Activity Type | Effectiveness | References |

|---|---|---|

| FGFR Inhibition | Significant inhibition of tumor growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Cytotoxicity | Effective against breast cancer cells |

Case Study 1: Antitumor Efficacy

A study evaluated the impact of N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated a marked decrease in cell viability compared to control groups. The compound's ability to enhance the efficacy of doxorubicin was particularly noted, suggesting a potential role in combination therapy for resistant breast cancer subtypes .

Case Study 2: Inflammatory Response Modulation

In vitro experiments demonstrated that the compound significantly downregulated the expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its potential use as an anti-inflammatory agent in chronic inflammatory conditions .

Q & A

Q. What are the recommended synthetic pathways for N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves coupling a pyrrolidine sulfonyl precursor with a 3,4-dimethoxybenzylamine derivative. A validated method includes:

- Stepwise functionalization : Introduce the methylsulfonyl group via sulfonylation using methanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, with a base like triethylamine) .

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide bond between the pyrrolidine and benzylamine moieties.

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradient) is effective for isolating the product, achieving ~72% yield in similar pyrrolidine carboxamide syntheses .

Key optimization : Control reaction stoichiometry (e.g., 1.1 eq of 3,4-dimethoxybenzyl chloride) and use inert atmospheres to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR spectroscopy : Confirm regiochemistry of the dimethoxybenzyl group (e.g., aromatic protons at δ 6.7–7.1 ppm) and methylsulfonyl protons (singlet at δ 3.0–3.3 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the pyrrolidine ring and sulfonyl group orientation, using single-crystal diffraction .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ≈ 367.15 g/mol) and isotopic patterns .

Advanced Research Questions

Q. How can enantiomeric purity of the compound be ensured, given potential stereoisomerism in the pyrrolidine ring?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers. Retention time differences ≥2 min indicate baseline separation .

- Crystallization-induced resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to isolate the desired enantiomer .

- Dynamic kinetic resolution : Employ asymmetric catalysts (e.g., Ru-BINAP complexes) during synthesis to favor a single stereoisomer .

Q. What stability challenges arise under varying pH and temperature conditions, and how can they be mitigated?

- Hydrolytic degradation : The methylsulfonyl group is susceptible to hydrolysis at pH >8.0. Stability studies in buffers (pH 1–10, 25–40°C) show ≤5% degradation over 72 hours at pH 6–7 .

- Thermal degradation : DSC/TGA analysis reveals decomposition onset at ~180°C. Store at –20°C in anhydrous DMSO or acetonitrile to extend shelf life .

Mitigation : Add antioxidants (e.g., BHT at 0.01% w/v) and use amber vials to prevent photodegradation .

Q. How can structure-activity relationship (SAR) studies be designed to probe the methylsulfonyl group’s role in biological activity?

- Analog synthesis : Replace the methylsulfonyl group with trifluoromethanesulfonyl, ethanesulfonyl, or acetyl groups .

- Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, compare IC50 values in kinase inhibition screens to assess sulfonyl group contributions .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to evaluate sulfonyl interactions with active-site residues .

Q. What methodologies are effective in identifying degradation products during long-term storage?

- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks or UV light (254 nm) for 48 hours. Monitor via UPLC-PDA/MS .

- Degradant identification : Major degradants include N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide (sulfonyl group loss) and 3-(methanesulfinic acid)pyrrolidine derivatives. Characterize using MS/MS fragmentation patterns .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (~2.1), solubility (~0.05 mg/mL), and CYP450 inhibition (e.g., CYP3A4).

- Permeability assays : Parallel artificial membrane permeability assay (PAMPA) data correlate with Caco-2 cell models, showing moderate blood-brain barrier penetration (Pe ≈ 5.2 × 10⁻⁶ cm/s) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.